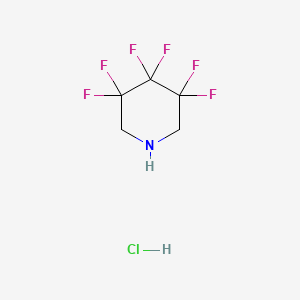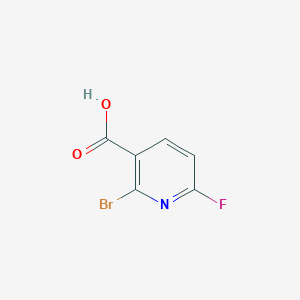![molecular formula C12H19F3N2O5 B1448262 trifluoroacétate de méthyl 1-[(N-méthylglycyl)amino]cyclopentanecarboxylate CAS No. 1351601-15-4](/img/structure/B1448262.png)
trifluoroacétate de méthyl 1-[(N-méthylglycyl)amino]cyclopentanecarboxylate
Vue d'ensemble
Description
Methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate is a chemical compound with the molecular formula C12H19F3N2O5. This compound is known for its unique structure and potential applications in various scientific fields. It is a derivative of cyclopentanecarboxylate and contains a trifluoroacetate group, which contributes to its distinct chemical properties.
Applications De Recherche Scientifique
Methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Méthodes De Préparation
The synthesis of methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with N-methylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methyl iodide to form the methyl ester. Finally, the trifluoroacetate group is introduced by reacting the compound with trifluoroacetic anhydride under controlled conditions .
Analyse Des Réactions Chimiques
Methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Mécanisme D'action
The mechanism of action of methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate can be compared with other similar compounds, such as:
Methyl 1-aminocyclopropanecarboxylate: This compound is a structural analog and shares similar chemical properties but differs in its biological activity and applications.
N-methylglycine derivatives: These compounds have varying functional groups and exhibit different reactivity and applications in scientific research.
The uniqueness of methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.C2HF3O2/c1-11-7-8(13)12-10(9(14)15-2)5-3-4-6-10;3-2(4,5)1(6)7/h11H,3-7H2,1-2H3,(H,12,13);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCJBZAKACFFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1(CCCC1)C(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)
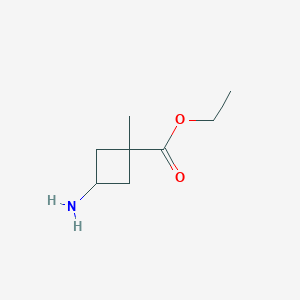

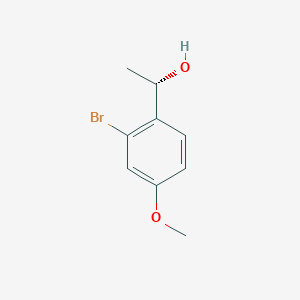
![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)
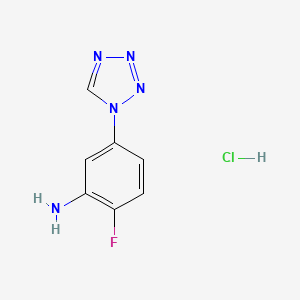
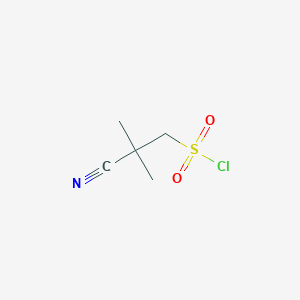
![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)
